1-Tosyl-1H-indazole-5-carboxylic acid
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Overview
Description
1-Tosyl-1H-indazole-5-carboxylic acid is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, which enhances the stability and reactivity of the molecule
Mechanism of Action
Target of Action
The primary target of 1-Tosyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, S1P1, leading to its activation. This activation helps maintain the integrity of the endothelial barrier . Desensitization of s1p1 can induce peripheral blood lymphopenia .
Biochemical Pathways
It is known that indole derivatives, which include this compound, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been found to inhibit cell growth in various neoplastic cell lines .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, which 1-Tosyl-1H-indazole-5-carboxylic acid is a part of, have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth, suggesting that this compound may have similar effects
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosyl-1H-indazole-5-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-5-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Tosyl-1H-indazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-carboxylic acid: Lacks the tosyl group, making it less reactive in certain synthetic applications.
1-Tosyl-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
1H-Indazole-3-carboxylic acid: Another indazole derivative with the carboxylic acid group at the 3-position, used in different synthetic routes and applications.
Uniqueness
1-Tosyl-1H-indazole-5-carboxylic acid is unique due to the presence of the tosyl group, which enhances its stability and reactivity
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10-2-5-13(6-3-10)22(20,21)17-14-7-4-11(15(18)19)8-12(14)9-16-17/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAKGXMFSVHJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C(=O)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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